[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
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Overview
Description
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a complex organic compound that features both pyrazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde with 4-(3-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
[3-Hydroxy-4-methoxyphenyl][4-(1-methylethyl)-1-piperazinyl]methanone: This compound shares a similar structure but differs in the substitution pattern on the phenyl ring.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety but are structurally distinct due to the presence of a benzimidazole ring.
Uniqueness
The uniqueness of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone lies in its combination of pyrazole and piperazine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-25-22(16-21(24-25)17-7-9-19(29-2)10-8-17)23(28)27-13-11-26(12-14-27)18-5-4-6-20(15-18)30-3/h4-10,15-16H,11-14H2,1-3H3 |
InChI Key |
CFWOLSCFZBEZAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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